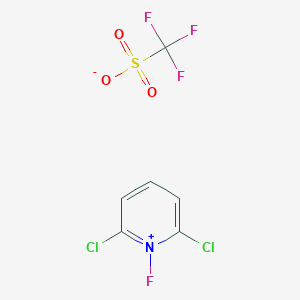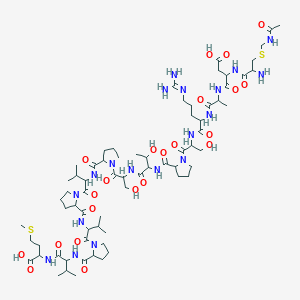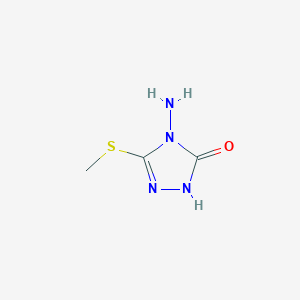
1-氟-2,6-二氯吡啶鎓三氟甲磺酸盐
描述
The compound "1-Fluoro-2,6-dichloropyridinium Triflate" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated pyridinium compounds and their synthesis, properties, and reactions, which can provide insights into the characteristics of similar compounds like "1-Fluoro-2,6-dichloropyridinium Triflate" .
Synthesis Analysis
The synthesis of fluorinated pyridinium compounds typically involves the reaction of pyridine derivatives with fluorinating agents. For example, the synthesis of 1-fluoro-2,4,6-trimethylpyridinium triflate involves fluorination of the corresponding pyridine with molecular fluorine in the presence of metal triflate salts . Similarly, N-fluoropyridinium salts are synthesized through counter anion displacement reactions of unstable pyridine-F2 compounds or fluorination of salts of pyridines with protonic acids or silyl esters with F2 . These methods could potentially be adapted for the synthesis of "1-Fluoro-2,6-dichloropyridinium Triflate".
Molecular Structure Analysis
The molecular structure of fluorinated pyridinium compounds is characterized by the presence of a positively charged nitrogen atom in the pyridine ring and a fluorine atom bonded to the nitrogen. The presence of substituents on the pyridine ring, such as chloro or methyl groups, can influence the geometry and electronic distribution of the molecule . The crystal and molecular structures of related compounds, such as 1-(2',6'-dichlorobenzyl)-2-pyridone, have been determined by X-ray diffraction analysis, providing detailed information on bond lengths and angles .
Chemical Reactions Analysis
Fluorinated pyridinium compounds are known to participate in various chemical reactions, particularly electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to be an effective reagent for the quantitative fluorination of aromatic substrates . This suggests that "1-Fluoro-2,6-dichloropyridinium Triflate" could also be used in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridinium compounds include their melting points, solubility, and stability. For example, 1-fluoro-2,4,6-trimethylpyridinium triflate is reported to form stable crystals that can withstand temperatures up to 150°C without decomposition . These compounds are generally soluble in polar solvents and can be purified by recrystallization . The stability of N-fluoropyridinium salts is influenced by the nucleophilicity or basicity of the counter anions and the electronic nature of the ring substituents .
科学研究应用
在水性氟烷基化中的应用
水性介质中的氟烷基化反应:含氟官能团由于其对分子的物理、化学和生物性质的独特影响,在新药、农用化学品和功能材料的设计中至关重要。水性氟烷基化已发展成为一个备受关注的领域,重点关注在温和、环保和高效的条件下将氟化或氟烷基化基团引入目标分子中。水作为(共)溶剂或反应物,促进了各种氟烷基化反应,如在生态友好条件下的三氟甲基化、二氟甲基化等。尽管取得了重大进展,但该领域仍有待进一步发展和创新 (Song 等,2018)。
在过渡金属催化的反应中的作用
非氟丁磺酸盐在过渡金属催化的反应中:非氟丁磺酸盐和类似的高氟磺酸盐在赫克、铃木、薗头合成和其他偶联等金属催化过程中显示出比常用的三氟甲磺酸盐具有许多优势。这些化合物在实验室和工业规模的有机合成中提供了一种经济高效的替代品,为合成化学领域做出了重大贡献 (Hoegermeier 和 Reissig,2009)。
环境降解和生物降解性
全氟烷基化学品的微生物降解:全氟烷基化学品的环境归趋和影响(包括潜在的全氟烷基酸 (PFAA) 前体)是复杂的。了解这些化学品的微生物降解途径、半衰期和脱氟潜力对于评估其环境影响以及制定其管理和生物修复策略至关重要 (Liu 和 Avendaño,2013)。
对液晶性质的影响
氟化液晶 - 性质和应用:氟取代基显着影响液晶的性质,影响其熔点、中间相形态、转变温度和其他物理性质。这种影响对于液晶显示应用材料的开发至关重要,其中性质的定制可以带来商业上成功的产品 (Hird,2007)。
环境安全中的氟化替代品
新型氟化替代品的健康风险:由于新型全氟和多氟烷基物质 (PFAS) 的持久性、生物蓄积性、远距离迁移性和毒性,研究其环境影响至关重要。目前的研究表明,这些新型氟化替代品可能表现出与传统 PFAS 相当甚至更严重的潜在毒性,因此需要进一步的毒理学研究来确定其安全性 (Wang 等,2019)。
作用机制
Target of Action
The primary target of 1-Fluoro-2,6-dichloropyridinium Triflate, also known as 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate, is organic compounds . This compound is used in the fluorination of various organic compounds .
Mode of Action
The compound acts as a versatile reagent for the transformation of thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide . It also participates in electrolytic partial fluorination and diastereoselective anodic fluorination . The electronic nature of the substituents on the ring dictates the potency and selectivity of the reagent .
Biochemical Pathways
The compound affects the biochemical pathways involved in the fluorination of organic compounds . It is used in regioselective, electrochemical fluorination , and the fluorination of alkenes with N-F type of reagents .
Result of Action
The result of the compound’s action is the fluorination of various organic compounds . This can lead to the creation of new compounds with potentially useful properties. For example, it can transform thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide .
属性
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRVNARKRKXQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371980 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,6-dichloropyridinium Triflate | |
CAS RN |
130433-68-0 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)





![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)



